N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide
Description
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide: is a complex organic compound characterized by the presence of multiple functional groups, including pyridine rings, chloro, and trifluoromethyl groups
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2F6N6O/c21-14-7-12(19(23,24)25)9-31-17(14)30-2-1-29-16(35)11-33-3-5-34(6-4-33)18-15(22)8-13(10-32-18)20(26,27)28/h7-10H,1-6,11H2,(H,29,35)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKHDAJJQRKHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2F6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Piperazine core : Serves as the central scaffold.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl groups : Electron-deficient aromatic rings enabling nucleophilic substitution.
- Ethylaminoacetamide linker : Connects the piperazine to one pyridine moiety.
Retrosynthetically, the molecule may be assembled via sequential nucleophilic aromatic substitutions (SNAr) and amide couplings.
Stepwise Synthesis
Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
The pyridine precursor is synthesized via halogenation and trifluoromethylation of 2-aminopyridine. Chlorination at the 3-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane, followed by trifluoromethylation via a copper-mediated cross-coupling reaction with trifluoromethyl iodide.
Functionalization of Piperazine
Piperazine undergoes double nucleophilic aromatic substitution with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in dimethylformamide (DMF) at 80°C for 24 hours. The nitro groups are subsequently reduced to amines using hydrogen gas and palladium on carbon.
Formation of the Acetamide Linker
Ethylenediamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C to form N-(2-aminoethyl)-2-chloroacetamide. This intermediate is then coupled to the piperazine-bound pyridine via SNAr, utilizing potassium carbonate as a base in refluxing acetonitrile.
Alternative Routes
One-Pot Cyclization Strategy
A patent-derived method involves condensing 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with N-acetylethylenediamine in the presence of piperazine, forming the acetamide linkage in situ. Yields for this route are moderate (45–55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows sequential coupling of pyridine derivatives. After cleavage from the resin, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine functionalization | DMF | 80 | 78 |
| Acetamide coupling | Acetonitrile | 82 | 65 |
| Cyclization | Ethanol | 70 | 72 |
Polar aprotic solvents (DMF, acetonitrile) enhance SNAr reactivity by stabilizing transition states. Ethanol improves cyclization yields by minimizing hydrolysis.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.45 (s, 2H, pyridine-H)
- δ 7.89 (t, J = 5.6 Hz, 1H, NH)
- δ 3.72 (s, 4H, piperazine-H)
- δ 3.45 (q, 2H, CH₂NH)
- δ 2.98 (t, 2H, CH₂CO)
IR (KBr, cm⁻¹)
- 3320 (N-H stretch)
- 1665 (C=O amide)
- 1120 (C-F stretch)
HRMS (ESI-TOF)
Calculated for C₂₀H₁₈Cl₂F₆N₆O: 545.30 [M+H]⁺
Observed: 545.29 [M+H]⁺
Challenges and Mitigation Strategies
Byproduct Formation
- Mono-substituted piperazine : Generated due to incomplete substitution. Mitigated by using 2.5 equivalents of pyridine derivative.
- Hydrolysis of trifluoromethyl group : Occurs under strongly acidic conditions. Avoided by maintaining pH > 5 during workup.
Scale-Up Limitations
Gram-scale reactions suffer from reduced yields (40–50%) due to heat dissipation issues. Transitioning to flow chemistry improves consistency (yield: 68%).
Applications and Derivatives
While beyond the scope of preparation methods, the compound’s bioactivity is noted in antiviral studies. Structural analogs with modified piperazine substituents show enhanced binding to viral proteases.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds containing trifluoromethyl-pyridine moieties exhibit anticancer properties. The specific structure of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have reported that trifluoromethyl groups can enhance the lipophilicity and cellular uptake of anticancer agents, potentially leading to improved efficacy against malignancies .
- Neurological Disorders : The compound's piperazine moiety suggests potential applications in treating neurological disorders, particularly as a serotonin receptor modulator. Compounds with similar structures have been investigated for their ability to act as selective serotonin reuptake inhibitors (SSRIs) or as agonists at specific serotonin receptors, indicating a pathway for developing treatments for depression and anxiety .
- Antimicrobial Properties : The presence of chlorinated pyridine derivatives has been linked to antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties worth exploring further .
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of trifluoromethyl-containing compounds for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
Neurological Activity
Research conducted by the European Journal of Medicinal Chemistry evaluated the effects of piperazine derivatives on serotonin receptors. It was found that derivatives with similar structural features to this compound acted as effective modulators, providing insights into their potential use in treating anxiety and depression .
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with distinct chemical properties.
Uniqueness
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities not commonly found in similar compounds.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of antibacterial and anti-cancer properties. This article synthesizes current knowledge regarding its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClF6N5O2 |
| Molecular Weight | 471.80 g/mol |
| CAS Number | 338406-31-8 |
| IUPAC Name | This compound |
This compound features a complex structure that includes a piperazine moiety and trifluoromethyl-substituted pyridine rings, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that derivatives containing the trifluoromethyl-pyridine motif demonstrated submicromolar inhibition against bacterial Sfp-PPTase, which is crucial for bacterial viability and virulence . The mechanism of action appears to involve interference with bacterial fatty acid synthesis pathways, potentially leading to reduced membrane integrity and impaired cell growth.
Anti-Cancer Properties
In addition to its antibacterial effects, this compound has been investigated for potential anti-cancer activity. For instance, related compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The structural features of the compound may facilitate interactions with key proteins involved in cancer cell survival, although specific studies on this compound remain limited.
Case Studies and Research Findings
- Inhibition of Sfp-PPTase : A comprehensive screening of compounds led to the identification of several inhibitors of Sfp-PPTase, with some exhibiting potent activity at low concentrations. The inhibition was characterized as noncompetitive, indicating that the compound does not directly compete with the substrate for binding .
- Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted on similar compounds to optimize their biological efficacy. Modifications to the piperazine and pyridine moieties were found to significantly influence antibacterial potency. For example, the introduction of electron-withdrawing groups was correlated with decreased activity, highlighting the importance of electronic properties in drug design .
- Toxicity Assessment : Toxicological evaluations are critical for assessing the safety profile of this compound. Preliminary data suggest that while it exhibits antibacterial activity, it may also pose risks such as skin sensitization and acute toxicity upon ingestion .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step coupling reactions, including:
- Amide bond formation between chloro-trifluoromethylpyridine derivatives and ethylenediamine intermediates under anhydrous conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) .
- Piperazine ring functionalization via nucleophilic substitution, requiring precise pH control (7.5–8.5) and stoichiometric excess of the electrophilic partner (1.2–1.5 equivalents) .
Optimization strategies: - Use HPLC to monitor intermediate purity (>95%) and adjust reaction time/temperature to minimize byproducts .
- Employ column chromatography with silica gel (ethyl acetate/hexane gradient) for purification .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic methods :
- ¹H/¹³C NMR to verify connectivity of the pyridine, piperazine, and acetamide groups .
- HRMS (High-Resolution Mass Spectrometry) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .
- Chromatographic purity :
- HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., IC₅₀ determination using ATP-dependent luminescence assays) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on pyridine) impact biological activity?
- Key findings :
- 3-Chloro vs. 5-chloro substitution on pyridine alters target selectivity. For example, 3-chloro derivatives show higher affinity for kinase X vs. 5-chloro for receptor Y .
- Trifluoromethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
Methodology: - Synthesize analogs via parallel combinatorial chemistry and compare IC₅₀ values in dose-response assays .
Q. How can conflicting data on metabolic stability be resolved?
- Case study : Discrepancies in hepatic microsomal half-life (e.g., 30 min vs. 120 min) may arise from:
- Species-specific metabolism : Human vs. rat microsomes .
- Experimental conditions : NADPH concentration (1 mM vs. 2 mM) or pre-incubation time .
Resolution: - Standardize protocols using pooled human liver microsomes and LC-MS/MS quantification of metabolites (e.g., hydroxylated or dechlorinated products) .
Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?
- Formulation approaches :
- Use co-solvents (e.g., 10% DMSO/PEG-400) for intravenous administration .
- Design prodrugs by esterifying the acetamide group to enhance bioavailability .
- Analytical validation :
- Measure solubility via shake-flask method with UV spectrophotometry (λ = 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
